

Spectroscopic data and analysis of 4-Nitrophenyl formate (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: 4-Nitrophenyl formate

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Spectroscopic Analysis of 4-Nitrophenyl Formate: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data and analysis of **4-nitrophenyl formate**, a key reagent and intermediate in organic synthesis and biochemical assays. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for researchers, scientists, and professionals in drug development.

Executive Summary

4-Nitrophenyl formate ($C_7H_5NO_4$) is a reactive ester widely utilized in chemical and biological applications. A thorough understanding of its structural and electronic properties is paramount for its effective use. This document presents a detailed analysis of its spectroscopic characteristics, providing a foundational reference for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The spectroscopic data for **4-nitrophenyl formate** has been compiled and is presented in the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.35	d	9.0	2	Ar-H (ortho to NO ₂)
7.45	d	9.0	2	Ar-H (meta to NO ₂)
8.50	s	-	1	OCHO

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
158.0	C=O (formate)
155.5	Ar-C (C-O)
145.8	Ar-C (C-NO ₂)
125.4	Ar-CH (ortho to NO ₂)
122.8	Ar-CH (meta to NO ₂)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1752	Strong	C=O Stretch (Ester)
1595, 1490	Medium	Aromatic C=C Stretch
1523	Strong	Asymmetric NO ₂ Stretch
1343	Strong	Symmetric NO ₂ Stretch
1195	Strong	C-O Stretch (Ester)
860	Strong	Ar-H Out-of-Plane Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

While **4-nitrophenyl formate** itself exhibits UV absorption, its utility in spectroscopic assays often relies on the release of 4-nitrophenol upon hydrolysis. The UV-Vis data for the resulting 4-nitrophenolate ion under basic conditions is highly characteristic.

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ) (M ⁻¹ cm ⁻¹)	Solvent/Conditions
4-Nitrophenolate	400-413	~18,000	Basic (aqueous)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-nitrophenyl formate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
- ^{13}C NMR Parameters:
 - Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **4-nitrophenyl formate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Analyze the KBr pellet using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Scan range: $4000\text{-}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32

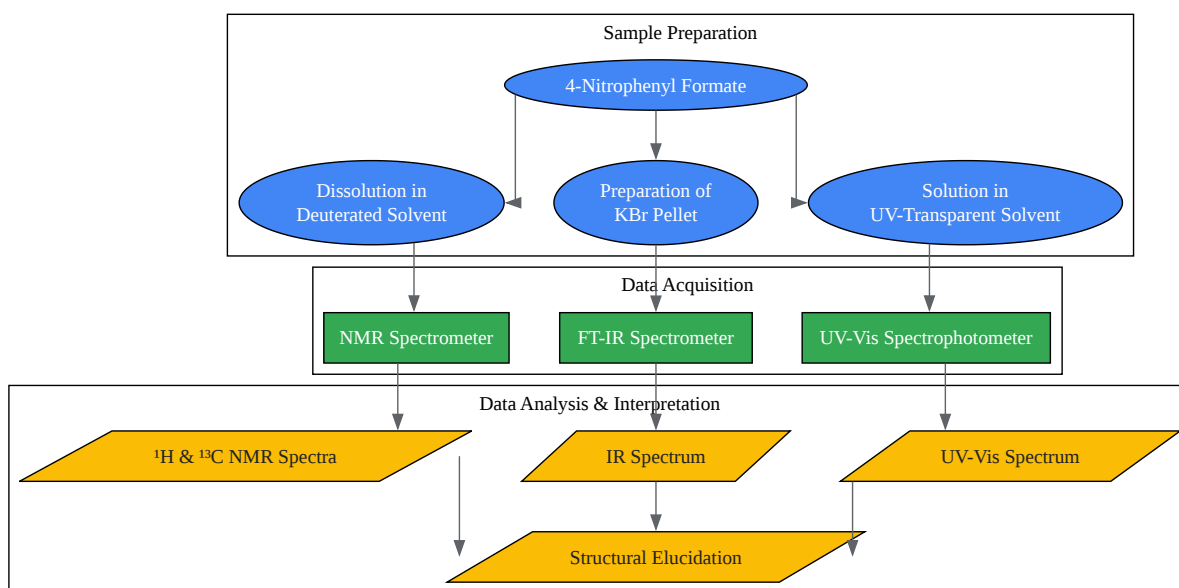
- A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4-nitrophenyl formate** in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).
 - For analysis of hydrolysis, prepare a solution in a buffered aqueous solution at the desired pH.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Scan range: 200-600 nm.
 - Blank: Use the same solvent as used for the sample solution as the blank.
 - Cuvette: Use a 1 cm path length quartz cuvette.
 - Record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_{max}).

Visualizations

The following diagrams illustrate the structure of **4-nitrophenyl formate** and a general workflow for its spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of **4-nitrophenyl formate**.

Caption: Structure of **4-nitrophenyl formate** with spectroscopic correlations.

- To cite this document: BenchChem. [Spectroscopic data and analysis of 4-Nitrophenyl formate (NMR, IR, UV-Vis)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b013783#spectroscopic-data-and-analysis-of-4-nitrophenyl-formate-nmr-ir-uv-vis\]](https://www.benchchem.com/product/b013783#spectroscopic-data-and-analysis-of-4-nitrophenyl-formate-nmr-ir-uv-vis)

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